2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a thioether linkage, and an acetamide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Group Addition: The final step involves the acylation of the thioether-imidazole intermediate with 3-methoxypropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions due to its imidazole ring, which is known to bind to metal ions in enzyme active sites.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, suggesting that derivatives of this compound could exhibit biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide likely involves its interaction with biological targets through its imidazole ring. This ring can coordinate with metal ions in enzymes, potentially inhibiting or modulating their activity. The thioether and acetamide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((2-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide: Lacks the 4-ethylphenyl group, which may affect its binding properties and reactivity.
2-((2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of the 4-ethylphenyl group in 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also influence its chemical reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-3-17-10-12-19(13-11-17)22-25-21(18-8-5-4-6-9-18)23(26-22)29-16-20(27)24-14-7-15-28-2/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGIMOXPRBJTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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